molecular formula C7H9ClN2O2 B3234671 4-Chloro-2-ethoxy-5-methoxypyrimidine CAS No. 1353979-91-5

4-Chloro-2-ethoxy-5-methoxypyrimidine

Cat. No.: B3234671
CAS No.: 1353979-91-5
M. Wt: 188.61 g/mol
InChI Key: WBSFLULQYYGJPB-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxy-5-methoxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a chlorine atom at position 4, an ethoxy group at position 2, and a methoxy group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethoxy-5-methoxypyrimidine typically involves nucleophilic substitution reactions. One common method is the reaction of 4-chloro-5-methoxypyrimidine with ethyl alcohol in the presence of a base, such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-ethoxy-5-methoxypyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 4 can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated products.

    Hydrolysis: The ethoxy and methoxy groups can be hydrolyzed under acidic or basic conditions to form hydroxyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, or amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of dechlorinated pyrimidines.

Scientific Research Applications

4-Chloro-2-ethoxy-5-methoxypyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interfere with nucleic acid synthesis.

    Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethoxy-5-methoxypyrimidine involves its interaction with biological macromolecules. The compound can inhibit enzymes involved in nucleic acid synthesis, thereby exerting antimicrobial or anticancer effects. The presence of the chlorine, ethoxy, and methoxy groups enhances its binding affinity to target enzymes and disrupts their normal function .

Comparison with Similar Compounds

  • 4-Chloro-5-methoxypyrimidine
  • 2-Chloro-4-ethoxy-5-methoxypyrimidine
  • 4,6-Dichloro-5-methoxypyrimidine

Comparison: 4-Chloro-2-ethoxy-5-methoxypyrimidine is unique due to the specific arrangement of its substituents, which confer distinct chemical reactivity and biological activity. Compared to 4-Chloro-5-methoxypyrimidine, the presence of the ethoxy group at position 2 enhances its solubility and potential for chemical modifications .

Properties

IUPAC Name

4-chloro-2-ethoxy-5-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3-12-7-9-4-5(11-2)6(8)10-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSFLULQYYGJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=N1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276983
Record name Pyrimidine, 4-chloro-2-ethoxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353979-91-5
Record name Pyrimidine, 4-chloro-2-ethoxy-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353979-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-chloro-2-ethoxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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